5-Bromo-2-methyl-4-thiocyanatoaniline
Overview
Description
5-Bromo-2-methyl-4-thiocyanatoaniline is an organic compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 g/mol It is characterized by the presence of a bromine atom, a methyl group, and a thiocyanate group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-thiocyanatoaniline typically involves the thiocyanation of 5-bromo-2-methylaniline. The reaction is carried out using thiocyanogen or a thiocyanate salt in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted anilines.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
5-Bromo-2-methyl-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4-thiocyanatoaniline involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-bromo-5-methylphenylthiocyanate
- 2-Bromo-4-methyl-5-thiocyanatoaniline
- 5-Bromo-2-methyl-4-isothiocyanatoaniline
Uniqueness
5-Bromo-2-methyl-4-thiocyanatoaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-amino-2-bromo-5-methylphenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLTVSFIYBDXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674927 | |
Record name | 4-Amino-2-bromo-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081803-34-0 | |
Record name | 4-Amino-2-bromo-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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